
N-(2,4-dimethylphenyl)-4-(phenylmethyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-(phenylmethyl)-1-piperazinecarbothioamide is a member of thioureas.
Scientific Research Applications
Antimicrobial and Hypoglycemic Activities
- A study reported the synthesis of N-(1-adamantyl)carbothioamide derivatives, revealing their potential in antimicrobial and hypoglycemic activities. These compounds showed potent antibacterial activity against various pathogenic microorganisms and significant reduction of serum glucose levels in diabetic rats, suggesting a potential role in medical treatments (Al-Abdullah et al., 2015).
Anti-Cancer Activity
- Research on O-Arylated diazeniumdiolates, related to N-(2,4-dimethylphenyl)-4-(phenylmethyl)-1-piperazinecarbothioamide, has demonstrated broad-spectrum anti-cancer activity. These compounds have shown promising results in various rodent cancer models, indicating potential for cancer treatment (Keefer, 2010).
Biological Screening and Fingerprint Applications
- A study on benzyl and sulfonyl derivatives of related compounds found significant biological activities, including antibacterial, antifungal, and anthelmintic effects. Additionally, they showed potential in latent fingerprint analysis, indicating diverse applications in forensics and biology (Khan et al., 2019).
Molecular Modelling and Solution Conformation
- The solution conformation of related compounds was studied using NMR and molecular modelling. This research contributes to understanding the molecular structure and behavior of these compounds in solutions, which is crucial for drug design and development (Herbert & Kelleher, 1994).
Potential in Major Depressive Disorder Treatment
- Research on Vortioxetine, a related compound, revealed its potential for treating major depressive disorder due to its multimodal action on serotonin receptors and transporters. This highlights its potential application in psychiatric medication (Tritschler et al., 2014).
properties
Product Name |
N-(2,4-dimethylphenyl)-4-(phenylmethyl)-1-piperazinecarbothioamide |
|---|---|
Molecular Formula |
C20H25N3S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-benzyl-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H25N3S/c1-16-8-9-19(17(2)14-16)21-20(24)23-12-10-22(11-13-23)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
InChI Key |
BUBMOMNOVFVHTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



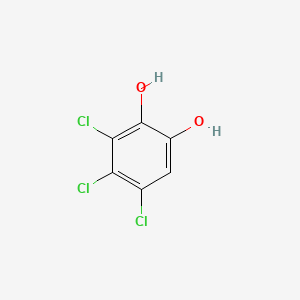
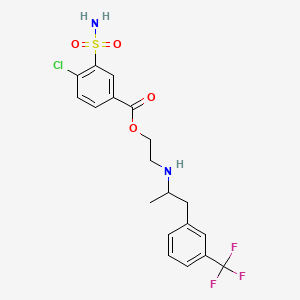

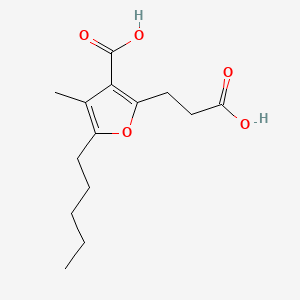

![N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide](/img/structure/B1201071.png)

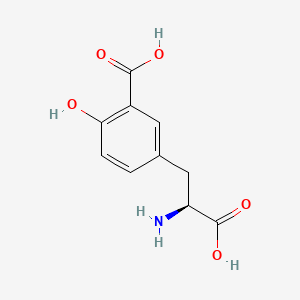
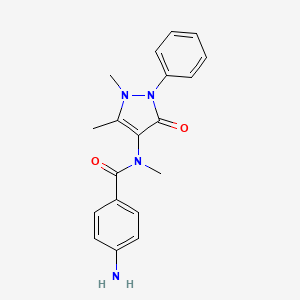

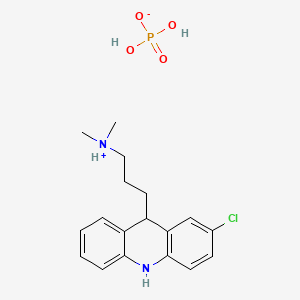
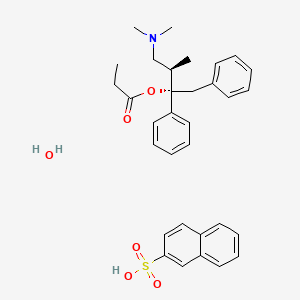
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)
